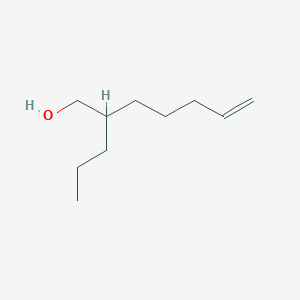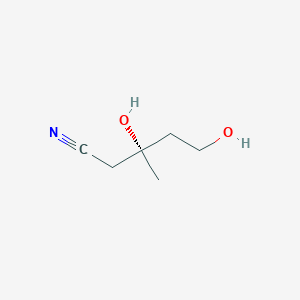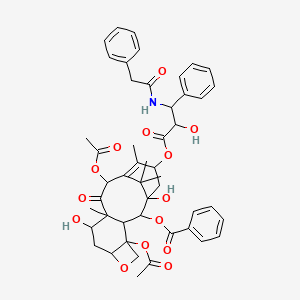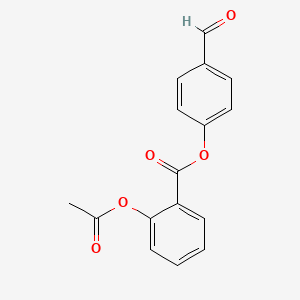
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone, also known as Ethyl Fenugreek Lactone or Abhexone, is a compound with the molecular formula C7H10O3 . It is one of the key contributors to the aroma of roasted coffee and occurs naturally in fruits such as blackberry, raspberry, and blueberry . It is also used as a flavor and fragrance agent in brown sugar, caramel, and artificial maple flavors .
Synthesis Analysis
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone can be synthesized starting from diethyl oxalate through the Grignard reaction and condensation . The effects of bases on the condensation of the intermediate, ethyl 2-oxobutanoate, with propanal were investigated .Molecular Structure Analysis
The molecular structure of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone consists of 7 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The IUPAC Standard InChIKey for this compound is IUFQZPBIRYFPFD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone is a solid at 20 degrees Celsius . It has a molecular weight of 142.15 . It appears as a white or colorless to light orange to yellow powder to lump to clear liquid . The freezing point is between 25.0 to 29.0 °C and the melting point is 27 °C .Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3 involves the conversion of a starting material into an intermediate, which is then further reacted to produce the final compound. The key steps in the synthesis pathway include the protection of a hydroxyl group, followed by an aldol condensation reaction and subsequent deprotection to form the desired furanone-d3 compound.", "Starting Materials": [ "3-hydroxy-4-methyl-2(5H)-furanone", "ethyl iodide", "sodium hydride", "deuterium oxide", "acetic anhydride", "pyridine" ], "Reaction": [ "Step 1: Protection of the hydroxyl group of 3-hydroxy-4-methyl-2(5H)-furanone using acetic anhydride and pyridine to form the corresponding acetyl derivative.", "Step 2: Reaction of the acetyl derivative with ethyl iodide and sodium hydride in deuterium oxide to form the protected intermediate.", "Step 3: Aldol condensation reaction of the protected intermediate with sodium hydride and deuterium oxide to form the desired furanone-d3 compound.", "Step 4: Deprotection of the furanone-d3 compound using acid to remove the acetyl group and reveal the hydroxyl group." ] } | |
CAS-Nummer |
156420-67-6 |
Produktname |
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3 |
Molekularformel |
C₇H₇D₃O₃ |
Molekulargewicht |
145.17 |
Synonyme |
5-(ethyl-2,2,2-d3)-3-hydroxy-4-methyl-2(5H)-furanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B1144551.png)

![[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B1144556.png)
![4-[(Sodiosulfo)methyl]-6,7-dihydroxy-2H-1-benzopyran-2-one](/img/structure/B1144557.png)
